

# Technical Monograph: 1-Chloro-2-propanol Phosphorochloridate

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## Compound of Interest

Compound Name:	1-Chloro-2-propanol Phosphorochloridate
CAS No.:	13674-83-4
Cat. No.:	B569509

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## Chemical Identity, Synthesis, and Application in Organophosphorus Chemistry

### Part 1: Executive Summary & Chemical Identity

**1-Chloro-2-propanol Phosphorochloridate** is a chemically imprecise nomenclature often encountered in legacy literature or broad database searches. In precise IUPAC and industrial terms, this compound is most accurately identified as Bis(1-chloro-2-propyl) phosphorochloridate.

It is a reactive organophosphorus intermediate characterized by the presence of a labile P-Cl bond and two chlorinated alkyl ester groups. It serves as the critical penultimate intermediate in the synthesis of TCPP (Tris(1-chloro-2-propyl) phosphate), a ubiquitous flame retardant, and is used as a derivatizing agent in analytical toxicology.

### Validated Synonyms & Identifiers

To ensure procurement and citation accuracy, researchers should utilize the following validated identifiers.

Category	Primary Name / Synonym	Notes
IUPAC Name	Bis(1-chloropropan-2-yl) phosphorochloridate	Preferred systematic name.
Common Name	Bis(1-chloro-2-propyl) phosphorochloridate	Most common in industrial literature.
CAS Number	13674-83-4	Specific to the bis-ester monochloride.[1]
Alt. CAS	76025-08-6	Often refers to isomeric mixtures (primary/secondary alkyls).
Chemical Formula		
Molecular Weight	269.49 g/mol	
SMILES	<chem>CC(CCl)OP(=O)(Cl)OC(C)CCl</chem>	
Legacy/Trade	Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester	Used in older patent literature.

## Part 2: Synthesis & Reaction Mechanism

The synthesis of Bis(1-chloro-2-propyl) phosphorochloridate is a controlled step-growth polymerization involving Phosphorus Oxychloride (

) and Propylene Oxide (PO). This reaction is highly exothermic and requires Lewis acid catalysis (e.g.,

) to control regio-selectivity.

### The Step-Wise Propoxylation Pathway

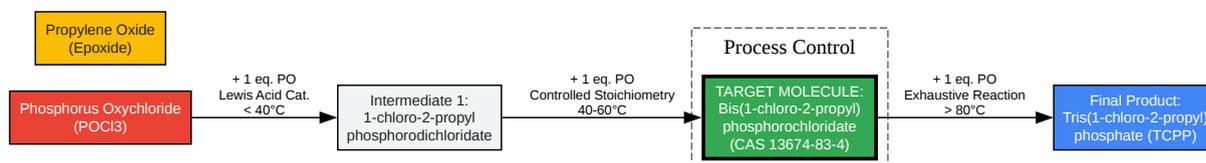
The reaction proceeds via the nucleophilic attack of the epoxide oxygen on the phosphorus center, followed by ring opening by the chloride ion.

Mechanism Logic:

- Activation: The Lewis acid coordinates with the epoxide oxygen, increasing electrophilicity at the ring carbons.
- Nucleophilic Attack: The P-Cl bond breaks, and the chloride attacks the less hindered carbon (usually) or the more substituted carbon (depending on mechanism/catalyst), leading to 1-chloro-2-propyl (secondary) or 2-chloro-1-propyl (primary) esters.
- Step-Growth:
  - Mono-ester (Phosphorodichloridate)
  - Bis-ester (Phosphorochloridate) [TARGET]
  - Tris-ester (TCPP)

## Visualization of Synthesis Workflow

The following diagram illustrates the critical control point to isolate the target Bis-intermediate.



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Figure 1: Step-wise propoxylation of phosphorus oxychloride. Isolation of the target requires precise stoichiometric control (2:1 molar ratio of PO to POCl<sub>3</sub>) and temperature regulation to prevent over-alkylation to TCPP.

## Part 3: Experimental Protocol (Synthesis & Isolation)

Safety Warning: This protocol involves highly corrosive reagents (

) and potential carcinogens (Propylene Oxide). All operations must be performed in a fume hood under inert atmosphere.

## Materials

- Reagent A: Phosphorus Oxychloride ( ), freshly distilled.
- Reagent B: Propylene Oxide (racemic), anhydrous.
- Catalyst: Titanium Tetrachloride ( ) or Aluminum Chloride ( ).<sup>[2]</sup>
- Solvent: Dichloromethane (DCM) or Toluene (optional, neat reaction preferred for industrial simulation).

## Methodology

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser (vented to a caustic scrubber), and a nitrogen inlet.
- Charging: Charge the flask with (1.0 mol, 153.3 g) and Catalyst (0.01 mol). Cool to 10°C.
- Addition: Add Propylene Oxide (2.0 mol, 116.1 g) dropwise via the addition funnel.
  - Critical Control Point: Maintain internal temperature between 35°C and 45°C. The reaction is exothermic; rapid addition will lead to runaway exotherms and over-alkylation to TCPP.
- Digestion: After addition is complete, heat the mixture to 55°C for 2 hours to ensure conversion of the mono-ester to the bis-ester.
- Monitoring: Aliquot 0.1 mL for <sup>31</sup>P-NMR.
  - : ~ +3 ppm

- Mono-ester: ~ -3 ppm
- Bis-ester (Target): ~ -9 to -11 ppm (Doublet/Multiplet due to diastereomers)
- Tris-ester (TCPP): ~ -17 ppm
- Action: If Mono-ester remains, add slight excess PO. If Tris-ester forms, yield is compromised; stop immediately.
- Workup: Vacuum strip any unreacted Propylene Oxide. The product is a viscous liquid.[3] For high purity, vacuum distillation is required (high vacuum, <1 mmHg), though thermal instability makes this difficult.

## Part 4: Analytical Characterization

Validating the identity of CAS 13674-83-4 requires distinguishing it from its mono- and tris-counterparts.

### Nuclear Magnetic Resonance (NMR)

The presence of chiral centers in the propyl chains results in a mixture of diastereomers (RR, SS, RS), complicating the spectra.

Nucleus	Chemical Shift ( )	Multiplicity	Assignment
<sup>31</sup> P	-9.5 to -11.0 ppm	Multiplet	P(O)(OR) <sub>2</sub> Cl (Distinct from TCPP at -17 ppm)
<sup>1</sup> H	1.35 - 1.45 ppm	Multiplet	Methyl protons (-CH <sub>3</sub> )
<sup>1</sup> H	3.60 - 3.80 ppm	Multiplet	Chloromethyl protons (-CH <sub>2</sub> Cl)
<sup>1</sup> H	4.70 - 4.90 ppm	Multiplet	Methine proton (-CH-) attached to Oxygen

## Mass Spectrometry (GC-MS)

Direct GC-MS analysis can be challenging due to thermal degradation. Derivatization with methanol is recommended to form the methyl ester prior to injection.

- Derivatization Reaction:
- Target Ion: Look for the molecular ion of the methylated derivative ( $m/z = 265$ ) or characteristic fragments of the chloropropyl group ( $m/z$  77, 43).

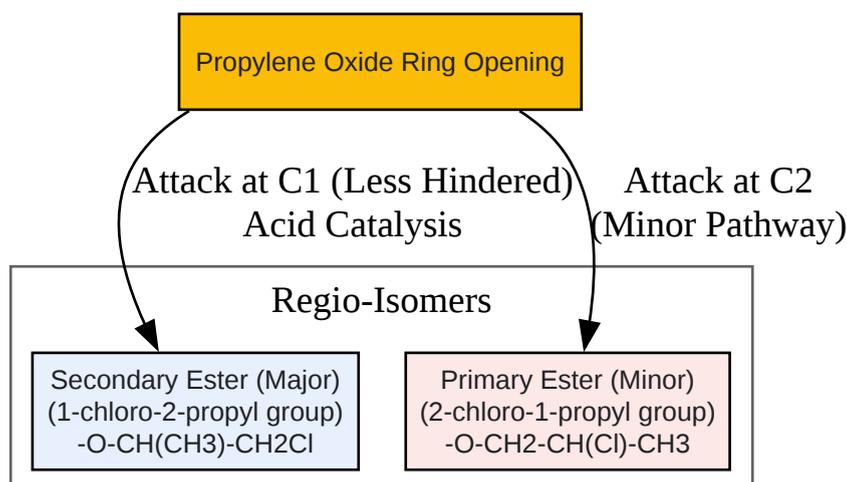
## Part 5: Isomerism and Impurities

The name "1-Chloro-2-propanol" implies a specific isomer, but the reaction of PO with acid catalysis produces a mixture.

- Isomer 1 (Major): Bis(1-chloro-2-propyl) phosphorochloridate. (Secondary alcohol ester).
- Isomer 2 (Minor): Bis(2-chloro-1-propyl) phosphorochloridate. (Primary alcohol ester).

The ratio depends on the catalyst.<sup>[2][4]</sup>

Acid catalysis favors the secondary alcohol ester (Isomer 1).



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Figure 2: Regio-isomerism in propoxylation. Commercial grades of this intermediate will contain predominantly the Secondary Ester, but traces of the Primary Ester are unavoidable.

## Part 6: Applications & Handling

### Key Applications

- **Flame Retardant Synthesis:** The primary precursor for TCPP.
- **Polyurethane Foam Additives:** Used to introduce phosphorus and chlorine for fire resistance.
- **Biological Metabolite Standards:** Used to synthesize metabolites of TCPP (e.g., Bis(1-chloro-2-propyl) phosphate, BCPP) for toxicology studies.

### Handling & Stability

- **Hydrolysis Sensitivity:** The P-Cl bond is extremely sensitive to moisture. Exposure to air will release HCl gas and form Bis(1-chloro-2-propyl) phosphate (BCPP) (CAS 789440-10-4).
- **Storage:** Store under Argon/Nitrogen at 2-8°C.
- **Corrosivity:** Attacks metals; use glass or Teflon-lined equipment.

### References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 158423, Bis(2-chloro-1-methylethyl) phosphorochloridate. Retrieved from [[Link](#)]
- European Chemicals Agency (ECHA). Registration Dossier for Tris(2-chloro-1-methylethyl) phosphate (TCPP). (Contains synthesis pathway details). Retrieved from [[Link](#)]
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## Sources

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